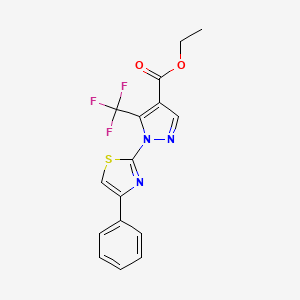

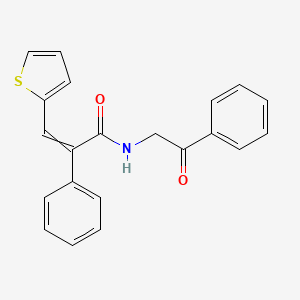

![molecular formula C9H6F3NOS B1301771 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 716-82-5](/img/structure/B1301771.png)

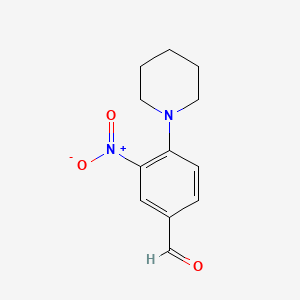

6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .

Synthesis Analysis

Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The trifluoromethyl group is covalently bonded to an R group. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation involve carbon-centered radical intermediates .Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Applications De Recherche Scientifique

- Application : Trifluoromethyl groups are used in the design of highly transparent polyimide films with low dielectric constants .

- Method : The trifluoromethyl groups are introduced into the polymer chains using a two-step method .

- Results : The resulting film has high optical transparency and a low dielectric constant. It also shows good thermal stability and mechanical properties .

- Application : Trifluoromethyl groups are used in photoredox catalysis .

- Method : The trifluoromethyl group is generated via photoredox processes .

- Results : This method has been used to develop new methodologies for trifluoromethylation .

Polymer Science

Catalysis

Organic Chemistry

- Application : Trifluoromethyl groups are used in transition metal-mediated trifluoromethylation reactions .

- Method : The trifluoromethyl group is generated via transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Results : This method has been used to develop new methodologies for trifluoromethylation .

- Application : Trifluoromethyl groups are used in the synthesis of 6-Trifluoromethyl- Phenanthridines from Diaryl Isonitriles .

- Method : The trifluoromethyl group is introduced by a radical trifluoromethylation reaction .

- Results : A range of 6-trifluoromethyl-phenanthridines were obtained in moderate to good yields .

- Application : Trifluoromethyl groups are used in the defluorinative [3 + 3] annulation of (trifluoromethyl)alkenes and pyrazolones .

- Method : The reaction distinguishes the different nucleophilic sites of pyrazolones and features mild conditions .

- Results : This method gives rise to various useful 6-fluoro-1,4-dihydropyrano [2,3-c]pyrazoles in high yields .

Transition Metal-Mediated Trifluoromethylation

Synthesis of 6-Trifluoromethyl- Phenanthridines

Defluorinative Annulation

- Application : Trifluoromethyl groups are used in transition metal-mediated trifluoromethylation reactions .

- Method : The trifluoromethyl group is generated via transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Results : This method has been used to develop new methodologies for trifluoromethylation .

- Application : Trifluoromethyl groups are used in radical trifluoromethylation .

- Method : The trifluoromethyl group is introduced by a radical trifluoromethylation reaction .

- Results : This method has been used to develop new methodologies for trifluoromethylation .

Transition Metal-Mediated Trifluoromethylation

Radical Trifluoromethylation

Photoredox Catalysis

Orientations Futures

Propriétés

IUPAC Name |

6-(trifluoromethyl)-4H-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NOS/c10-9(11,12)5-1-2-7-6(3-5)13-8(14)4-15-7/h1-3H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCYQWJTDZXFCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371827 |

Source

|

| Record name | 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one | |

CAS RN |

716-82-5 |

Source

|

| Record name | 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

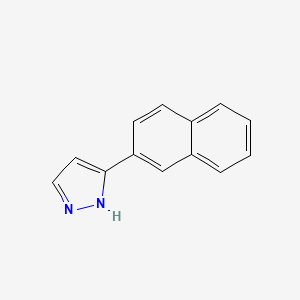

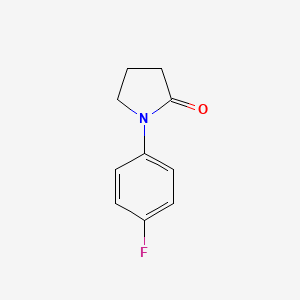

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)

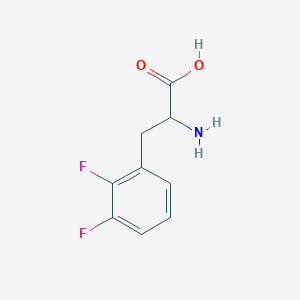

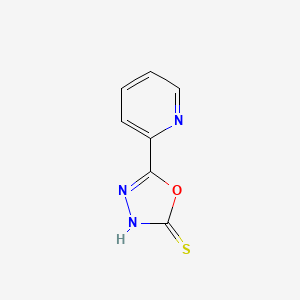

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

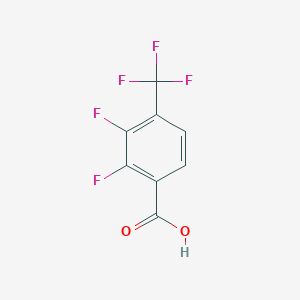

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)